2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde
Description
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde is a specialized organic compound featuring a cyclopropane core substituted with two methyl groups at the 2,2-positions, a ketone (oxo) group, and an aldehyde moiety. The compound’s unique combination of a strained cyclopropane ring, electron-withdrawing carbonyl groups, and reactive aldehyde functionality makes it a subject of interest in synthetic chemistry, particularly for applications requiring controlled reactivity in condensation or nucleophilic addition reactions.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-5(7)6(9)4-8/h4-5H,3H2,1-2H3 |
InChI Key |
AOFZFPOJLIFIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropylcarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with a suitable nucleophile to yield the desired oxoacetaldehyde derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biochemical effects. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-(2,2-dimethylcyclopropyl)-2-oxoacetaldehyde and related compounds:
Table 1: Comparative Analysis of Cyclopropane Derivatives
Functional Group Reactivity
- Aldehyde vs. Ester vs. Carboxylate :
- The aldehyde group in this compound enables participation in aldol condensations or Schiff base formation , contrasting with the hydrolytic stability of the ester in methyl 2-cyclopropyl-2-oxoacetate . The carboxylate in sodium 2-cyclopropyl-2-oxoacetate, being ionic, offers high polarity and solubility in aqueous systems, making it suitable for pharmaceutical formulations .
- Ketone Positioning :
Substituent Effects on Cyclopropane Stability
- This substitution is absent in sodium 2-cyclopropyl-2-oxoacetate, which lacks methyl groups, leading to higher ring strain .
- Extended Chains and Alkene Groups :
- Compounds like 5-(2,2-dimethylcyclopropyl)-3-methyl-2-pentenal incorporate an alkene, which could facilitate polymerization or Diels-Alder reactions, diverging from the aldehyde-focused reactivity of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
